molecular formula C12H19NO5 B1396263 (S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate CAS No. 915976-31-7

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1396263
CAS No.: 915976-31-7
M. Wt: 257.28 g/mol
InChI Key: UCRLFGKYCFXSEA-VIFPVBQESA-N
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Description

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its tert-butyl and methyl groups attached to the piperidine ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the cyclization of amino acids or their derivatives. One common method involves the cyclization of N-protected amino acids under acidic conditions to form the piperidine ring. The reaction conditions typically include the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) .

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the use of catalysts and solvents to optimize yield and purity. The process may involve multiple steps, including purification and crystallization, to achieve the desired product quality.

Chemical Reactions Analysis

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Oxidation products may include carboxylic acids or ketones.

  • Reduction: Reduced forms may include alcohols or amines.

  • Substitution: Substitution reactions can yield a variety of functionalized derivatives.

Scientific Research Applications

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: has several applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

  • Biology: The compound can be used in the study of biological systems and enzyme mechanisms.

  • Medicine: It is utilized in the development of new drugs and therapeutic agents.

  • Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

(S)-1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate: can be compared with other similar compounds, such as piperidine derivatives and tert-butyl esters . Its uniqueness lies in the specific arrangement of its functional groups, which can influence its reactivity and applications.

Comparison with Similar Compounds

  • Piperidine derivatives: Other piperidine compounds with different substituents.

  • tert-Butyl esters: Compounds with tert-butyl ester groups in their structure.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h9H,5-7H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRLFGKYCFXSEA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CCC1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)CC[C@H]1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717898
Record name 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915976-31-7
Record name 1-tert-Butyl 2-methyl (2S)-5-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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